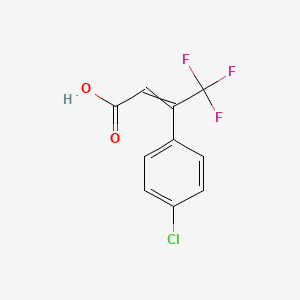

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

Descripción

BenchChem offers high-quality 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVWGLEWGSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid

Executive Summary

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid (CAS: 1613503-49-3) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Structurally, it is a trifluoromethylated analog of cinnamic acid, featuring a trifluoromethyl (

The incorporation of the

Part 1: Structural Identity & Stereochemistry

The molecule exhibits geometric isomerism around the C2=C3 double bond. Due to the presence of four distinct substituents, the stereochemistry is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid |

| CAS Registry Number | 1613503-49-3 |

| Molecular Formula | |

| Molecular Weight | 250.60 g/mol |

| SMILES | OC(=O)C=C(C(F)(F)F)C1=CC=C(Cl)C=C1 |

Geometric Isomerism (E/Z Assignment)

The assignment of E (Entgegen) and Z (Zusammen) configurations is non-intuitive due to the high priority of the trifluoromethyl group.

-

C2 Position: The Carboxyl group (

) has higher priority than Hydrogen ( -

C3 Position: The Trifluoromethyl group (

) has higher priority than the 4-Chlorophenyl ring (

Critical Distinction:

-

Z-Isomer: The high-priority groups (

and -

E-Isomer: The high-priority groups are on opposite sides .[1][2] This forces the Phenyl ring and Carboxyl group to be on the same side (syn), leading to steric crowding.

Caption: Stereochemical assignment based on CIP priorities. Note that the Z-isomer corresponds to the 'trans' arrangement of the phenyl and acid groups.

Part 2: Physicochemical Profile[5][7][8]

The introduction of the trifluoromethyl group drastically increases lipophilicity and acidity compared to 4-chlorocinnamic acid.

Key Parameters

| Property | Value (Predicted/Experimental) | Context & Causality |

| Physical State | Solid (Crystalline) | Stabilized by intermolecular H-bonding (dimer formation). |

| Melting Point | 120 – 130 °C | Based on analogs (e.g., des-chloro analog MP ~118°C). |

| pKa (Acid) | 3.4 – 3.7 | The electron-withdrawing |

| LogP (Lipophilicity) | 3.8 – 4.1 | High lipophilicity driven by the |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble at neutral/acidic pH due to the lipophilic core. |

| Solubility (Organic) | High | Soluble in MeOH, DMSO, DCM, and EtOAc. |

Solubility & Stability

-

pH-Dependent Solubility: As a carboxylic acid, the compound dissolves readily in basic aqueous solutions (pH > 8) by forming the carboxylate salt.

-

Thermal Stability: The

group is chemically inert, but the acrylic double bond is susceptible to thermal polymerization or isomerization at temperatures >150°C. -

Metabolic Stability: The

-trifluoromethyl group blocks metabolic oxidation at the vinylic position, a common clearance pathway for cinnamic acids.

Part 3: Synthesis & Manufacturing

The most robust synthetic route involves the Reformatsky reaction , which allows for the construction of the sterically congested

Synthetic Protocol (Reformatsky Route)

-

Precursor: 4'-Chloro-2,2,2-trifluoroacetophenone.

-

Reagent: Ethyl bromoacetate and Zinc dust (activated).

-

Intermediate: Formation of the

-hydroxy ester (tertiary alcohol). -

Dehydration: Treatment with thionyl chloride (

) and pyridine or Phosphorus pentoxide ( -

Hydrolysis: Saponification of the ethyl ester using

followed by acidification.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway via the Reformatsky reaction.

Part 4: Analytical Characterization

Validating the identity of CAS 1613503-49-3 requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

NMR: A singlet around -60 to -65 ppm (relative to

-

NMR:

-

Vinylic Proton: A singlet (or quartet due to long-range H-F coupling,

) in the 6.3 – 6.8 ppm range. -

Aromatic Protons: Two doublets (AA'BB' system) centered around 7.4 ppm, characteristic of the para-substituted chlorophenyl ring.

-

Acid Proton: Broad singlet >11 ppm (solvent dependent).

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Isotope Pattern: The presence of Chlorine results in a characteristic 3:1 intensity ratio for the molecular ion (

) and the ( -

Fragmentation: Loss of

(decarboxylation) and loss of

Part 5: Applications in Drug Design

This compound serves as a bioisostere for cinnamic acid derivatives. The strategic placement of the trifluoromethyl group offers three distinct advantages in medicinal chemistry:

-

Metabolic Blockade: The

group at the -

Increased Potency: The electron-withdrawing nature of

increases the acidity of the carboxylic acid, potentially strengthening ionic interactions with target protein residues (e.g., Arginine). -

Lipophilicity Modulation: It enhances membrane permeability, aiding in the crossing of the blood-brain barrier (BBB) or cell membranes.

References

-

PubChem. (2025).[3][4][5][6] 3-(4-Chlorophenyl)-4,4-difluorobut-3-enoic acid (Analog Data). National Library of Medicine. Retrieved from [Link]

-

Beilstein Journals. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. Beilstein-Institut. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]

-

ChemGuide. (2012). E-Z Notation for Geometric Isomerism. Retrieved from [Link]

Sources

- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. (E)-3-(4-Chlorophenyl)but-2-Enoic Acid | C10H9ClO2 | CID 12934450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Chlorophenyl)-3-fluoroprop-2-enoic acid | C9H6ClFO2 | CID 69977781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Chlorophenyl)-4,4-difluorobut-3-enoic acid | C10H7ClF2O2 | CID 177852869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-Chlorophenyl)-3-fluoroprop-2-enoic acid | C9H6ClFO2 | CID 69977781 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

Abstract: This document provides a comprehensive technical overview of (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, a fluorinated organic compound of interest in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications in research and drug development, grounded in the established roles of trifluoromethylated scaffolds. Safety and handling protocols, inferred from structurally related compounds, are also presented to ensure its responsible use in a laboratory setting. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a detailed understanding of this specific molecule.

Core Chemical Identity & Identifiers

(2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is a specialized organic molecule characterized by a butenoic acid backbone, substituted with a 4-chlorophenyl group and a trifluoromethyl group. The "(2E)" designation specifies the stereochemistry of the double bond, indicating a trans configuration of the highest priority groups. The trifluoromethyl group, in particular, is a key functional moiety known to impart unique properties to organic molecules, making this compound a valuable building block for complex chemical synthesis.

The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 616235-22-4 | Arctom Scientific |

| IUPAC Name | (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | Inferred from structure |

| Molecular Formula | C₁₀H₆ClF₃O₂ | Arctom Scientific |

| Molecular Weight | 266.60 g/mol | Arctom Scientific |

| Canonical SMILES | O=C(O)C=C(C(F)(F)F)C1=CC=C(Cl)C=C1 | Inferred from structure |

| InChI Key | Inferred, not available in searched sources | N/A |

Physicochemical & Computed Properties

Experimental physicochemical data for (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is not widely available in the public domain. However, properties can be estimated based on its structure and by comparison with related compounds. The presence of the trifluoromethyl group is known to increase lipophilicity, while the carboxylic acid moiety provides a site for hydrogen bonding and imparts acidic character.[1]

Table of Computed Properties:

| Property | Predicted Value | Notes |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Based on similar butenoic acid structures.[2][3] |

| logP (Octanol-Water Partition Coeff.) | > 3.0 | The CF₃ and chloro-phenyl groups significantly increase lipophilicity.[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[4] |

| Hydrogen Bond Acceptors | 2 | From the carbonyl and hydroxyl oxygens.[4] |

| Rotatable Bonds | 2 | [4] |

These properties suggest that the compound is likely a solid at room temperature with limited solubility in water and good solubility in organic solvents. Its increased lipophilicity may enhance its ability to cross biological membranes, a desirable trait in drug design.[1]

Synthesis & Manufacturing Pathway

A definitive, published protocol for the synthesis of CAS 616235-22-4 was not identified in the surveyed literature. However, a plausible and chemically sound synthetic route can be designed based on established methods for creating similar trifluoromethylated and aromatic-substituted alkenoic acids. A common strategy involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to construct the carbon-carbon double bond with the desired stereochemistry.

A potential pathway could start from 4-chlorobenzaldehyde and an appropriate trifluoromethyl-containing phosphonate or phosphonium ylide, followed by hydrolysis. An alternative approach, outlined below, involves the condensation of a trifluoromethyl ketone with a malonic acid derivative.

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on similar reactions found in organic synthesis literature.[5][6]

-

Step 1: Horner-Wadsworth-Emmons Reaction.

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 4'-chloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product, ethyl (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoate, by column chromatography.

-

-

Step 2: Saponification.

-

Dissolve the purified ester from Step 1 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid.

-

Applications in Research & Drug Development

While specific applications for CAS 616235-22-4 are not extensively documented, its structure is highly relevant to modern medicinal chemistry. The incorporation of a trifluoromethyl group is a widely used strategy in drug design for several reasons:[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[1]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to penetrate cell membranes and cross the blood-brain barrier.[1]

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.[1]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.

Given these attributes, (2E)-3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid is a promising scaffold or intermediate for the synthesis of novel therapeutic agents. The butenoic acid structure is found in various biologically active compounds, and the combination with the 4-chlorophenyl and trifluoromethyl moieties could lead to candidates for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[7][8]

Safety & Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Fire Safety: The compound is likely combustible. Use standard fire extinguishers such as dry chemical, CO₂, or foam.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Logical Flow for Safe Handling:

Caption: Recommended workflow for safe handling.

References

- New Journal of Chemistry. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. RSC Publishing.

- PubChem. (n.d.). (E)-3-(4-Chlorophenyl)but-2-Enoic Acid.

- MDPI. (2025, July 18).

- PubMed. (n.d.). Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)

- Organic Syntheses. (n.d.). 2-allyl-2-methylcyclohexanone.

- EPA. (n.d.). 3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid Properties.

- MDPI. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.

- Organic Syntheses. (n.d.). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-.

- Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.

- Sigma-Aldrich. (2025, June 25).

- European Journal of Organic Chemistry. (n.d.). First Total Synthesis of the Benzotropolone/Bis(pulvinone)

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - DL-2-Hydroxybutyric acid, sodium salt.

- CPAChem. (2022, September 2).

- Cayman Chemical. (2025, March 24).

- Fisher Scientific. (2014, June 26).

- BenchChem. (2025). A Comparative Study on the Biological Activity of 3-Methyl-2-butenoic Acid and Its Esters.

- Beilstein Journal of Organic Chemistry. (2021, January 15).

- ChemScene. (n.d.). 3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid.

- PubChem. (n.d.). 3-Cyclopentyl-4,4,4-trifluorobut-2-enoic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (E)-3-(4-Chlorophenyl)but-2-Enoic Acid | C10H9ClO2 | CID 12934450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Cyclopentyl-4,4,4-trifluorobut-2-enoic acid | C9H11F3O2 | CID 67834690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. d-nb.info [d-nb.info]

- 7. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. cpachem.com [cpachem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

A Senior Application Scientist's Guide to Recent Advances in the Synthesis of Trifluoromethylated Building Blocks

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and metabolic stability conferred by the robust C-F bonds—dramatically influence a molecule's lipophilicity, binding affinity, and bioavailability.[2][3] This has led to the prevalence of CF₃-containing compounds in a significant portion of pharmaceuticals and agrochemicals on the market.[3][4] Consequently, the development of efficient, selective, and scalable methods for introducing this critical functional group remains a highly active and competitive area of research. This guide provides an in-depth analysis of recent breakthroughs in the synthesis of trifluoromethylated building blocks, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for key transformations.

The Trifluoromethylation Toolkit: A Strategic Overview

The synthesis of trifluoromethylated compounds can be broadly categorized into three primary strategies based on the nature of the trifluoromethyl source: nucleophilic, electrophilic, and radical. The choice of method is dictated by the electronic character of the substrate and the desired bond disconnection. Recent years have seen significant advances in all three areas, particularly with the advent of novel reagents and catalytic systems that offer milder conditions, broader substrate scope, and improved selectivity.

}

Caption: Core trifluoromethylation strategies and their typical substrates.Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent and Beyond

Nucleophilic trifluoromethylation, involving the transfer of a trifluoromethyl anion (CF₃⁻) equivalent, is a classic and powerful method for the synthesis of trifluoromethylated alcohols, amines, and other derivatives from electrophilic precursors like aldehydes, ketones, and imines.[5]

The Workhorse: (Trifluoromethyl)trimethylsilane (TMSCF₃)

The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[6][7] TMSCF₃ itself is not highly reactive but requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the potent trifluoromethide anion.[8]

Causality of Activation: The reaction proceeds via an anionic chain mechanism. A catalytic amount of a nucleophile (e.g., F⁻) attacks the silicon atom of TMSCF₃, forming an unstable pentacoordinate siliconate intermediate. This intermediate fragments, releasing the highly reactive CF₃⁻ anion. The CF₃⁻ then attacks the electrophilic carbonyl or imine, and the resulting alkoxide or amide intermediate reacts with another molecule of TMSCF₃ to regenerate the CF₃⁻ anion, thus propagating the chain.[9]

}

Caption: Anionic chain mechanism of the Ruppert-Prakash reaction.Field-Proven Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde

This protocol provides a reliable method for the trifluoromethylation of an aromatic aldehyde using TMSCF₃.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)

-

Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170 mg, 0.16 mL)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add benzaldehyde and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Ruppert-Prakash reagent to the stirred solution.

-

Add the TBAF solution dropwise to initiate the reaction. A color change or exotherm may be observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product is the TMS-protected alcohol. For deprotection, dissolve the crude product in THF, add 1M HCl, and stir at room temperature until deprotection is complete (monitored by TLC).

-

Purify the final alcohol product by flash column chromatography.[8]

Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon

Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent and are ideal for reacting with electron-rich substrates such as enolates, silyl enol ethers, arenes, and heteroatoms like sulfur and oxygen.[3][5] The most prominent reagents in this category are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[3][4]

Togni and Umemoto Reagents: A Comparative Overview

Both Togni and Umemoto reagents are bench-stable crystalline solids that have revolutionized electrophilic trifluoromethylation due to their reactivity and broad functional group tolerance.[3][4]

| Feature | Togni Reagents (Hypervalent Iodine) | Umemoto Reagents (Sulfonium Salts) |

| Structure | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni II) | S-(trifluoromethyl)dibenzothiophenium salts |

| Reactivity | Highly effective for C-, S-, and O-nucleophiles. Can be activated by Lewis/Brønsted acids or transition metals (e.g., Cu).[10] | Highly reactive, powerful trifluoromethylating agents for a wide range of nucleophiles.[4] |

| Mechanism | Can proceed via polar (ionic) or single-electron transfer (SET) pathways, generating CF₃ radicals. The pathway is often influenced by additives, catalysts, or light.[2][10] | Primarily react via an electrophilic pathway, but can also generate CF₃ radicals under certain conditions (e.g., photoredox catalysis).[11][12] |

| Advantages | Commercially available, broad scope, byproducts can potentially be recycled.[3] | High reactivity, effective for challenging substrates.[4][12] |

| Considerations | Togni Reagent II is known to have explosive properties and requires careful handling.[13] | Can generate stoichiometric amounts of dibenzothiophene as a byproduct.[14] |

Causality of Mechanism: Polar vs. Radical Pathways

A key insight for the application scientist is understanding that these "electrophilic" reagents do not always react through a simple polar mechanism. Under many conditions, particularly with transition metal catalysis or photostimulation, they undergo a single-electron transfer (SET) to generate a trifluoromethyl radical (CF₃•).[15] This dual reactivity expands their synthetic utility beyond classical nucleophiles.

For example, the copper-catalyzed trifluoromethylation of alkenes with Togni's reagent is proposed to proceed via a radical pathway. Cu(I) activates the Togni reagent, leading to the formation of a CF₃ radical, which then adds to the alkene. The resulting carbon-centered radical is then oxidized by a Cu(II) species to complete the catalytic cycle.[16]

}

Caption: Proposed radical mechanism for Cu-catalyzed trifluoromethylation.Field-Proven Protocol: Trifluoromethylation of an Active Methylene Compound

This protocol demonstrates the use of a powerful Umemoto reagent for the trifluoromethylation of a β-ketoester.

Materials:

-

α-Acetyl-γ-butyrolactone (1.59 mmol, 200 mg)

-

Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) (1.90 mmol, 1.08 g)

-

Sodium hydride (60% dispersion in mineral oil) (3.17 mmol, 76.1 mg)

-

Anhydrous Dimethylformamide (DMF) (4 mL)

Procedure:

-

To a solution of α-acetyl-γ-butyrolactone in anhydrous DMF at room temperature, add the sodium hydride portionwise. Stir for 15 minutes to form the enolate.

-

Cool the reaction mixture to -45 °C using a suitable cooling bath.

-

Add the Umemoto reagent IV to the cooled suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

Quench the reaction carefully by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the α-trifluoromethylated product.[17]

Radical Trifluoromethylation: The Photoredox Revolution

Radical trifluoromethylation has emerged as a dominant strategy, largely due to the explosion of visible-light photoredox catalysis.[18] This approach allows for the generation of the CF₃ radical under exceptionally mild conditions from a variety of precursors, including trifluoroiodomethane (CF₃I), triflyl chloride (CF₃SO₂Cl), and even inexpensive sources like trifluoroacetic acid.[1][19][20]

Causality of Photoredox Catalysis: The process is initiated by the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an iridium complex) with visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a CF₃ precursor. For example, it can reduce a reagent like CF₃I to generate the CF₃ radical and an iodide anion. This electrophilic CF₃ radical then rapidly adds to arenes, heteroarenes, or alkenes to forge the new C-CF₃ bond.[1][21]

}

Caption: General mechanism for photoredox-catalyzed radical trifluoromethylation.Field-Proven Protocol: Enantioselective α-Trifluoromethylation of Aldehydes

A landmark achievement merging photoredox catalysis with organocatalysis allows for the highly enantioselective α-trifluoromethylation of aldehydes.[21]

Materials:

-

Aldehyde (e.g., hydrocinnamaldehyde) (0.5 mmol)

-

Trifluoromethyl iodide (CF₃I) (gas or condensed liquid)

-

Photocatalyst: [Ir(ppy)₂(dtb-bpy)]PF₆ (1 mol%)

-

Chiral amine organocatalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (20 mol%)

-

Base: 2,6-Lutidine (1.0 mmol)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a reaction vessel, combine the aldehyde, photocatalyst, organocatalyst, and solvent under an inert atmosphere.

-

Add the base (2,6-lutidine).

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

Introduce trifluoromethyl iodide (CF₃I).

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs or a household compact fluorescent lamp) with vigorous stirring.

-

Monitor the reaction by GC or ¹H NMR until completion.

-

Work up the reaction by quenching with a suitable aqueous solution and extracting with an organic solvent.

-

Purify the product by flash column chromatography. This method consistently delivers α-trifluoromethylated aldehydes with high yields and excellent enantioselectivity (often >95% ee).[5][21]

Industrial Perspective: Scalability, Cost, and Safety

For drug development professionals, the transition from bench-scale synthesis to industrial production is a critical consideration.

-

Cost-Effectiveness: Reagents like Togni's and Umemoto's are highly effective but can be expensive, limiting their use in large-scale manufacturing.[19][22] There is a significant industrial push towards using cheaper, bulk chemical sources of the CF₃ group, such as trifluoroacetic acid (~$50/kg) or the industrial byproduct fluoroform (CF₃H).[19][20][23] Recent advances in photoelectrocatalysis have shown promise for activating trifluoroacetic acid under milder conditions, enabling gram-scale synthesis.[19][20]

-

Scalability: Photochemical reactions, while powerful, present scalability challenges due to the limitations of light penetration described by the Beer-Lambert law. Continuous-flow reactors, which offer a high surface-area-to-volume ratio, are a key enabling technology for scaling these processes. Successful commercial-scale (over 500 kg) photoredox trifluoromethylations have been reported using both LED and laser-based flow reactors.[24]

-

Safety: Trifluoromethylating reagents must be handled with care. Togni Reagent II, for instance, is known to be energetic and can decompose exothermically.[10][13] Many trifluoromethylation reactions can also produce hazardous byproducts like hydrogen fluoride (HF), which is highly toxic and corrosive.[25] A thorough understanding of the reagent's stability, reactivity, and potential decomposition pathways, as detailed in the Safety Data Sheet (SDS), is paramount.[25]

Synthesis of Key Reagents: Building the Blocks

An in-depth guide would be incomplete without addressing the synthesis of the key trifluoromethylating agents themselves.

-

Ruppert-Prakash Reagent (TMSCF₃): Prepared from trimethylsilyl chloride and a trifluoromethyl halide (e.g., CF₃Br) in the presence of a phosphorus(III) reagent which acts as a halogen acceptor.[6]

-

Togni Reagent I: Synthesized from 2-iodobenzoic acid, which is oxidized and cyclized, followed by a reaction with the Ruppert-Prakash reagent.[10][26]

-

Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are typically synthesized from the corresponding dibenzothiophene S-oxide via a multi-step sequence. More powerful variants, like Umemoto Reagent IV, have been developed through a one-pot synthesis from readily available biphenyl precursors.[27][28]

Conclusion and Future Outlook

The field of trifluoromethylation is continuously evolving, driven by the persistent demand for novel fluorinated molecules in the life sciences and materials sectors. Recent advances have provided chemists with an increasingly sophisticated and versatile toolkit. The rise of photoredox catalysis has made radical trifluoromethylation a mild and broadly applicable strategy. Concurrently, the development of more potent and selective electrophilic and nucleophilic reagents continues to expand the boundaries of what is synthetically possible.

Looking ahead, the major challenges will be to further improve the atom economy and reduce the cost of these transformations. The development of catalytic methods that utilize inexpensive, abundant sources like fluoroform and trifluoroacetic acid will be crucial for sustainable, large-scale industrial applications. Furthermore, the continued exploration of asymmetric catalysis will be essential for the efficient construction of complex, chiral trifluoromethylated building blocks that will undoubtedly form the basis of the next generation of pharmaceuticals and agrochemicals.

References

- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance D

- Technical Support Center: Safe Handling of Trifluoromethyl Compounds. (2025). Benchchem.

- The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Santschi, N., et al. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry. [Link]

-

Jiang, C., et al. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters. [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Wikipedia. [Link]

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]

- A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethyl

- A Spectroscopic Showdown: Comparing Products from Nucleophilic and Electrophilic Trifluoromethyl

-

Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry. [Link]

-

Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. [Link]

- Wang, S.-M., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron.

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). SSRN. [Link]

- Poor Heravi, M. R. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.

-

Houk, K. N., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

-

Deng, L., et al. (2015). Enantioselective Cu-catalyzed trifluoromethylation of β-Ketoesters. Bryn Mawr College. [Link]

-

Liu, G., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

-

Wang, Z., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated intramolecular azirination. Beilstein Journal of Organic Chemistry. [Link]

-

Togni, A., et al. (2014). Substrate scope of trifluoromethylation of aliphatic alcohols with 2.... ResearchGate. [Link]

-

Ma, J.-A., & Cahard, D. (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Journal of Fluorine Chemistry. [Link]

-

Yagupolskii, L. M., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]

-

Togni, A., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Schoenebeck, F., et al. (2021). Substrate scope for the N‐trifluoromethylation of... ResearchGate. [Link]

-

Alcarazo, M., et al. (2023). Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. [Link]

-

Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters. [Link]

-

Mo, Y., et al. (2024). ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University. [Link]

- Fiederling, N., et al. (2013). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development.

- A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. (2025). Benchchem.

-

Ley, S. V., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering. [Link]

- Masson, G., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

-

Krska, S., et al. (2021). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv. [Link]

-

Li, Y., & Duan, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]

- The Evolving Landscape of Trifluoromethylation: A Cost-Effectiveness Comparison of 1,1-Dibromo-2-chlorotrifluoroethane and Key A. (2025). Benchchem.

-

Kim, D., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications. [Link]

-

Mo, Y., et al. (2024). ZJU scientists achieve low-cost trifluoromethylation of drug molecules. Zhejiang University. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Wang, X., et al. (2020). Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. ResearchGate. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. brynmawr.edu [brynmawr.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 19. ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules [che.zju.edu.cn]

- 20. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 23. asahilab.co.jp [asahilab.co.jp]

- 24. chemrxiv.org [chemrxiv.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. papers.ssrn.com [papers.ssrn.com]

Synthesis of trifluoromethylated pyrazoles using 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

Strategic Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole from 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid: A Detailed Guide for Medicinal Chemists and Process Development Scientists

Abstract

This application note provides a comprehensive guide to the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a key scaffold in medicinal chemistry, utilizing 3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid as a strategic starting material. The incorporation of a trifluoromethyl (CF3) group into heterocyclic structures is a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Pyrazole moieties are prevalent in numerous pharmaceuticals, including the renowned anti-inflammatory drug Celecoxib.[3][4] This document outlines the synthetic rationale, a detailed experimental protocol, and a mechanistic exploration of the cyclocondensation reaction with hydrazine hydrate. The presented methodology is designed to be a robust and scalable process for researchers in drug discovery and development.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[5][6][7] The introduction of a trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of a molecule.[2][8] The CF3 group's high electronegativity and lipophilicity can lead to improved metabolic stability by blocking potential sites of oxidation, and its steric bulk can modulate receptor binding interactions.[1] Consequently, the development of efficient synthetic routes to trifluoromethylated pyrazoles is of paramount importance.[9][10]

This application note focuses on a practical approach to synthesize 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a compound with potential applications in various therapeutic areas, from the readily accessible 3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid. The choice of this starting material offers a direct route to the desired pyrazole core, leveraging the inherent reactivity of the α,β-unsaturated carbonyl system.

Synthetic Strategy and Mechanistic Rationale

The cornerstone of the proposed synthesis is the well-established Knorr pyrazole synthesis and related cyclocondensation reactions, which typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[11][12] In this case, 3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid serves as a 1,3-dielectrophilic synthon. The reaction proceeds via a cyclocondensation reaction with hydrazine hydrate.

The proposed mechanism involves an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-position of the α,β-unsaturated carboxylic acid. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon of the carboxylic acid, forming a pyrazolidinone intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrazole ring. The regioselectivity of the final product is dictated by the relative electrophilicity of the carbonyl carbon and the β-carbon of the enoic acid.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

3.1. Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | Not available | Custom synthesis or commercial | Purity >98% |

| Hydrazine hydrate (64-65%) | 7803-57-8 | Major suppliers | Corrosive and toxic, handle with care |

| Ethanol (anhydrous) | 64-17-5 | Major suppliers | Reagent grade |

| Hydrochloric acid (concentrated) | 7647-01-0 | Major suppliers | For pH adjustment |

| Ethyl acetate | 141-78-6 | Major suppliers | For extraction |

| Sodium sulfate (anhydrous) | 7757-82-6 | Major suppliers | For drying |

| Hexanes | 110-54-3 | Major suppliers | For recrystallization |

3.2. Reaction Setup and Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid (10.0 g, 37.5 mmol).

-

Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

-

Carefully add hydrazine hydrate (2.4 mL, ~50 mmol, 1.3 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Slowly evaporate the solvent under reduced pressure to obtain a crude residue.

-

To the residue, add distilled water (50 mL) and adjust the pH to ~2 with concentrated hydrochloric acid to protonate any basic impurities.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole as a crystalline solid.

3.3. Characterization Data (Hypothetical)

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Yield | 80-90% |

| Melting Point | 145-148 °C |

| ¹H NMR (CDCl₃) | δ 10.5 (br s, 1H, NH), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.30 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (s, 1H, pyrazole-H) |

| ¹³C NMR (CDCl₃) | δ 148.0 (C-3), 142.0 (C-5), 135.0, 130.0, 129.5, 128.0 (Ar-C), 122.0 (q, J = 268 Hz, CF₃), 105.0 (C-4) |

| ¹⁹F NMR (CDCl₃) | δ -62.5 (s, 3F, CF₃) |

| MS (ESI) | m/z 247.0 [M+H]⁺ |

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target pyrazole.

4.2. Proposed Reaction Mechanism

Caption: The proposed mechanism for pyrazole formation.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If the reaction does not go to completion, extend the reflux time or consider adding a catalytic amount of a protic acid like acetic acid to facilitate the cyclization.

-

Low Yield: Ensure anhydrous conditions as water can interfere with the reaction. Proper pH adjustment during workup is crucial to prevent loss of the product in the aqueous phase.

-

Purification Issues: If recrystallization is challenging, column chromatography on silica gel using an ethyl acetate/hexanes gradient can be employed.

-

Safety: Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted with caution, especially during the initial addition of hydrazine hydrate due to a potential exotherm.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole from 3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid. This approach is well-suited for laboratory-scale synthesis and holds promise for scalability in process development. The strategic use of a trifluoromethylated α,β-unsaturated carboxylic acid as a building block provides a direct entry into a valuable class of heterocyclic compounds for drug discovery and development.

References

- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

-

A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020, September 2). Organic Process Research & Development. Retrieved from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013, March 21). MDPI. Retrieved from [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). RSC Publishing. Retrieved from [Link]

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023, November 15). Beilstein Journals. Retrieved from [Link]

-

Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of celecoxib from CF3‐ynone 4f. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. Retrieved from [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2022, February 8). Vapourtec. Retrieved from [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022, March 28). PMC. Retrieved from [Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). PMC - NIH. Retrieved from [Link]

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009, February 18). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). Chemical Reviews. Retrieved from [Link]

-

A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclocondensation between fatty acid hydrazides and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones: Introducing a trifluoromethylated head onto fatty acid moieties. (2017, August 11). Figshare. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014, April 1). Beilstein Journals. Retrieved from [Link]

-

synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]

-

SYNTHESIS OF 1-BENZYL-5-PHENYL-1H-PYRAZOLE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). MDPI. Retrieved from [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). Scilit. Retrieved from [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). PMC - NIH. Retrieved from [Link]

-

1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022, December 1). MDPI. Retrieved from [Link]

-

A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. (2021, July 2). MDPI. Retrieved from [Link]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). Nature Communications. Retrieved from [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2022, September 20). Frontiers. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. youtube.com [youtube.com]

Application Notes & Protocols: Leveraging 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid as a Potent Michael Acceptor in Modern Synthesis

Introduction: A Trifecta of Reactivity and Potential

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of molecules.[1][2] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2] When this powerful functional group is coupled with the versatile reactivity of a Michael acceptor, the resulting scaffold presents a compelling platform for the construction of complex and potentially bioactive compounds.

This guide delves into the application of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid , a molecule that embodies this trifecta of advantageous chemical features. The presence of the electron-withdrawing trifluoromethyl group, the conjugated carboxylic acid, and the 4-chlorophenyl ring system synergistically activate the β-carbon for nucleophilic attack, making it an excellent Michael acceptor.[3][4][5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of this compound, detailed protocols for its use in Michael addition reactions, and insights into the potential applications of the resulting adducts in medicinal chemistry and beyond.

The Underlying Chemistry: Understanding the Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[3][4][5][6] In the case of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, the electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).[3][4][5]

The general mechanism proceeds in three key steps:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the Michael acceptor.

-

Enolate Formation: This attack forms a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is then protonated to yield the final 1,4-adduct.[4]

The versatility of the Michael reaction allows for the introduction of diverse functionalities by employing various nucleophiles, including thiols (thia-Michael), amines (aza-Michael), and carbanions.[4]

Key Properties of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClF₃O₂ | Internal Calculation |

| Molecular Weight | 250.60 g/mol | Internal Calculation |

| Appearance | White to off-white solid | Expected Property |

| Key Structural Features | Trifluoromethyl group, 4-chlorophenyl ring, α,β-unsaturated carboxylic acid | Structural Analysis |

Experimental Protocols

The following protocols are provided as a guide for utilizing 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid in Michael addition reactions. It is recommended to optimize reaction conditions for specific substrates and desired outcomes.

Protocol 1: Thia-Michael Addition of Thiols

The addition of thiols to trifluoromethylated Michael acceptors is a highly efficient reaction that can be catalyzed by organocatalysts to achieve high enantioselectivity. This protocol is adapted from established methods for the asymmetric sulfa-Michael addition to 4,4,4-trifluorocrotonates.[7][8]

Materials and Reagents:

-

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

-

Thiol of choice (e.g., thiophenol, benzyl mercaptan)

-

Bifunctional organocatalyst (e.g., cinchona alkaloid-derived thiourea)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating/cooling system

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

-

To an oven-dried flask under an inert atmosphere, add 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid (1.0 equiv) and the bifunctional organocatalyst (1-10 mol%).

-

Dissolve the solids in the anhydrous solvent.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the thiol (1.1 equiv) to the stirred solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Thia-Michael Addition

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 3. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid reaction mixtures

Technical Support Center: Purification of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important fluorinated intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification workflow effectively.

Section 1: Understanding Your Reaction Mixture - Common Impurities and Their Origins

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude reaction mixture. The target compound, (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, is typically synthesized via olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[1][2] These methods, while effective, can introduce specific impurities that must be addressed.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Based on a typical HWE synthesis pathway, your crude product is likely to contain a mixture of the following:

-

Unreacted Starting Materials: This can include the phosphonate reagent and the carbonyl compound (e.g., a glyoxylate derivative).

-

Phosphonate/Phosphine Oxide Byproducts: The HWE reaction generates a water-soluble dialkylphosphate salt, which is generally easy to remove during an aqueous workup.[1][3] If a classic Wittig reaction was used, the byproduct is triphenylphosphine oxide, a neutral, often stubborn impurity that can co-purify with your product.[4]

-

(Z)-Isomer: The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, which is your target product.[1][5] However, the formation of the geometric (Z)-isomer is a common side reaction. The ratio of E:Z isomers is highly dependent on the reaction conditions.

-

Solvent and Reagent Residues: Residual solvents and excess base from the reaction.

Q2: Why is the (Z)-isomer a particularly challenging impurity?

A2: The (Z)-isomer is structurally very similar to your target (E)-isomer. They often have very close polarities and solubilities, making them difficult to separate by simple techniques like recrystallization alone. Their removal often requires more advanced methods like column chromatography or careful optimization of crystallization conditions.

Section 2: Primary Purification Strategy - Troubleshooting Acid-Base Extraction

The carboxylic acid functional group is the key to an efficient and robust primary purification. Acid-base extraction is a powerful technique that leverages the ability of your target compound to form a water-soluble salt, thereby separating it from neutral or basic organic impurities.[6][7][8]

Q3: Why is acid-base extraction the recommended first step for purification?

A3: This technique exploits the most significant chemical difference between your acidic product and the major neutral impurities (e.g., triphenylphosphine oxide, unreacted starting materials). By treating the crude mixture with a base, you convert the carboxylic acid into its carboxylate salt.[9] This salt is ionic and therefore highly soluble in water, while the neutral impurities remain in the organic solvent. This allows for a clean, bulk separation of the product from a significant portion of the contaminants.[10]

Q4: I performed an acid-base extraction, but a thick emulsion formed at the interface between the organic and aqueous layers. How can I resolve this?

A4: Emulsion formation is a common issue, often caused by fine particulates or surfactants. To break the emulsion, you can:

-

Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.

-

Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.

-

Filtration: In some cases, filtering the entire mixture through a pad of Celite® can help to remove the particulate matter that is stabilizing the emulsion.

Q5: After separating the layers and acidifying the aqueous phase, my product isn't precipitating. What went wrong?

A5: This issue can arise from several factors:

-

Insufficient Acidification: Ensure you have added enough strong acid (e.g., 1-3M HCl) to bring the pH well below the pKa of the carboxylic acid (typically pH < 2). Use pH paper to confirm the aqueous layer is strongly acidic.

-

Product Concentration: If the concentration of your product in the aqueous layer is too low, it may remain dissolved even after protonation. You can try to concentrate the aqueous layer under reduced pressure before acidification or extract the acidified solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the product.

-

Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce precipitation. Cooling the solution in an ice bath can also significantly decrease the solubility and promote crystallization.

Protocol 1: Optimized Acid-Base Extraction Workflow

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

-

Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Scientist's Note: NaHCO₃ is a weak base, making it selective for deprotonating the carboxylic acid without affecting other sensitive functional groups. Vent the funnel frequently, as CO₂ gas will be evolved.

-

-

Extraction: Gently invert the funnel 10-15 times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

-

Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous phase once with a small portion of the organic solvent to remove any lingering neutral impurities.

-

Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 3M HCl with stirring until the solution is strongly acidic (pH ~1-2, confirmed with pH paper). A white or off-white solid product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Section 3: High-Purity Polish - Troubleshooting Recrystallization

After acid-base extraction, your product should be significantly purer. However, isomers or other closely related impurities may remain. Recrystallization is the ideal next step to achieve high purity.[11] The principle is to find a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature.

Q6: My product either doesn't dissolve when hot or doesn't crystallize when cooled. How do I select the right recrystallization solvent?

A6: Solvent selection is critical and often requires empirical screening. A good starting point is to test solvents with varying polarities.

| Solvent System | Polarity | Rationale for Use |

| Hexane/Toluene | Low | Good for non-polar impurities. The aromatic nature of toluene can aid in dissolving the chlorophenyl moiety. |

| Ethyl Acetate/Hexane | Medium | A versatile system. Dissolve in minimal hot ethyl acetate and add hot hexane until turbidity appears. |

| Isopropanol/Water | High | Useful if the compound is highly polar. Dissolve in hot isopropanol and add water dropwise until cloudy. |

Troubleshooting Tip: If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Q7: My recovery yield after recrystallization is very low. What can I do to improve it?

A7: Low yield is often due to using too much solvent or cooling the solution too quickly.

-

Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

-

Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and prevents premature precipitation of impurities.

-

Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by concentrating the remaining solution (the mother liquor) and re-cooling.

Section 4: Purity Analysis and Final Confirmation

Verifying the purity of your final product is a critical final step. A combination of analytical techniques provides the most complete picture.

Q8: What analytical methods are recommended to confirm the purity and identity of my final product?

A8: A multi-pronged approach is best:

-

HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile and water (with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) will provide a quantitative purity value (e.g., >99% by peak area).[12][13]

-

¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR spectroscopy confirms the chemical structure. In ¹H NMR, the presence of aromatic signals corresponding to the 4-chlorophenyl group and the vinyl proton signal are key. ¹⁹F NMR will show a singlet for the CF₃ group, and its chemical shift can help confirm the structure. The absence of signals from starting materials or byproducts is a strong indicator of purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound, providing definitive evidence of its identity.[14]

Overall Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process, from the crude reaction mixture to the final, highly pure compound.

Caption: Workflow for purification of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid.

References

- Fiveable. (2025, September 15). Acid-Base Extraction Definition.

- University of York. Chemically-active extraction. Chemistry Teaching Labs.

- Magritek. Separation of Acidic, Basic and Neutral Compounds.

- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.

- BenchChem. (2025). Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids.

- Wikipedia. Acid–base extraction.

- Idaho National Laboratory. (2024, September 2). Crystal structure of perfluorononanoic acid, C9HF17O2. INL Research Library Digital Repository.

- YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.

- Wikipedia. Horner–Wadsworth–Emmons reaction.

- NROChemistry. Horner-Wadsworth-Emmons Reaction.

- Pop, A., Jîtca, G., et al. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC.

- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.

- Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

- Netzband, D. (2011). An Analytical Method for the Determination of Residues of Trichlorfon and its M. Bayer Method No.: DL-004-W10-01.

- Aćimović, J., et al. (2010). HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Maced. J. Chem. Chem. Eng. 29 (2), 181-194.

- Arctom Scientific. (2E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoicacid.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. magritek.com [magritek.com]

- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. public.pensoft.net [public.pensoft.net]

- 13. epa.gov [epa.gov]

- 14. mjcce.org.mk [mjcce.org.mk]

Minimizing defluorination side reactions in trifluoromethylated acid synthesis

Introduction: The "Fluorine Flight" Challenge

In the synthesis of trifluoromethylated carboxylic acids (e.g.,

This guide addresses the "self-immolation" of the

Module 1: Diagnostic Hub

Q: How do I definitively confirm defluorination is the cause of my low yield?

A: You must look beyond the absence of product. Defluorination leaves a distinct "forensic" signature in

-

The Symptom: You observe a loss of the characteristic singlet at

to -

The Marker: Look for the appearance of gem-difluoroalkenes .[1] These signals typically appear between

and -

Secondary Marker: In hydrolytic defluorination (common in aqueous workups of electron-rich

species), look for free fluoride ion (approx.

Table 1: NMR Signatures of Defluorination

| Species | Multiplicity | Diagnosis | |

| Target ( | Singlet (usually) | Intact Product | |

| Difluoroalkene | DD or Multiplet | ||

| Fluoride Ion ( | Singlet | Complete decomposition/Hydrolysis | |

| Benzoyl Fluoride | Singlet | Partial Hydrolysis Intermediate |

Module 2: Mechanistic Troubleshooting

Q: Why does my copper-catalyzed trifluoromethylation yield difluoroalkenes instead of the target acid precursor?

A: You are fighting the

When generating an

The Fix: You must destabilize the Metal-F interaction or speed up the reductive elimination step.

-

Pathway Analysis:

-

Anionic Pathway (High Risk): The metal coordinates to the

-carbon. The -

Radical Pathway (Low Risk): Carbon-centered radicals do not have a filled orbital to donate to the C-F

orbital in the same way, making them resistant to

-

Visualizing the Elimination Trap:

Caption: The "Fork in the Road": If reductive elimination is too slow, the metal "eats" a fluorine atom, leading to the difluoroalkene byproduct.

Module 3: Optimization Strategies